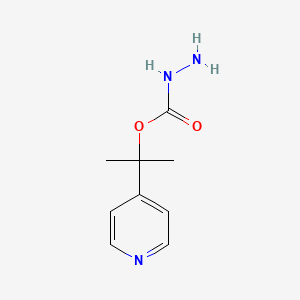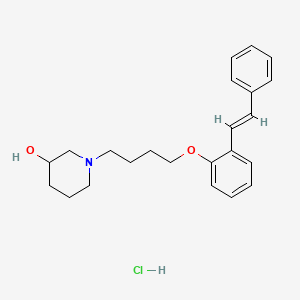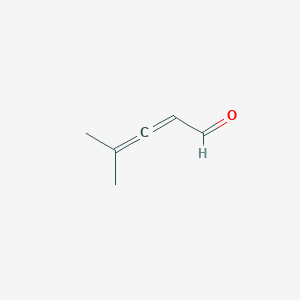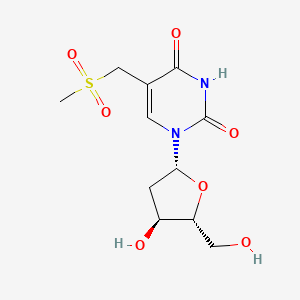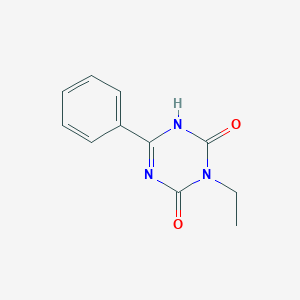
4-Methylcyclopent-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylcyclopent-3-ene-1,2-dione is an organic compound with the molecular formula C6H6O2. It is a derivative of cyclopentene with a methyl group and two ketone functionalities. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclopent-3-ene-1,2-dione can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,3-cyclopentanedione with suitable reagents under controlled conditions. For instance, the reaction of 2-methyl-1,3-cyclopentanedione with p-hydroxybenzyl alcohol in water at 80°C for 12 hours yields 2-(4-hydroxybenzyl)-2-methylcyclopent-4-ene-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts, solvents, and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Methylcyclopent-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Methylcyclopent-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-Methylcyclopent-3-ene-1,2-dione involves its interaction with molecular targets through its reactive ketone groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the presence of the double bond and the methyl group, which can participate in additional reactions.
類似化合物との比較
Similar Compounds
3-Methyl-3-cyclopentene-1,2-dione: This compound is structurally similar but lacks the methyl group at the 4-position.
Cyclopent-4-ene-1,3-dione: Another related compound with a different substitution pattern.
Uniqueness
4-Methylcyclopent-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs
特性
CAS番号 |
66309-79-3 |
|---|---|
分子式 |
C6H6O2 |
分子量 |
110.11 g/mol |
IUPAC名 |
4-methylcyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C6H6O2/c1-4-2-5(7)6(8)3-4/h2H,3H2,1H3 |
InChIキー |
JBZKIASVXXDEQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


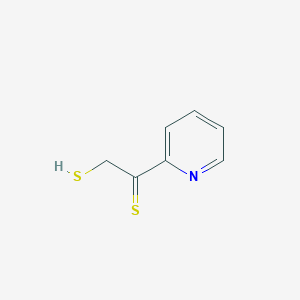
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
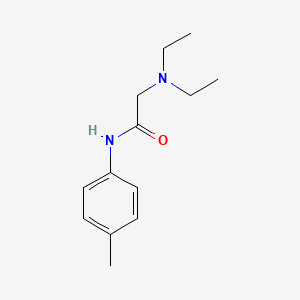



![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
